3,3-Dimethyl-15-phenylpentadecanoic acid

Übersicht

Beschreibung

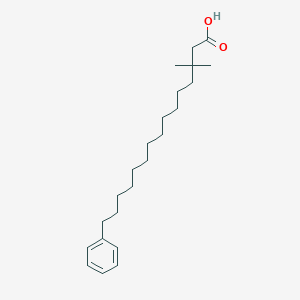

3,3-Dimethyl-15-phenylpentadecanoic acid is a branched long-chain fatty acid with the molecular formula C23H38O2 and a molecular weight of 346.55 g/mol . This compound is of interest due to its unique structure, which includes a phenyl group and two methyl groups attached to the 3rd carbon of the pentadecanoic acid chain. It has applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-15-phenylpentadecanoic acid typically involves the introduction of the phenyl group and the two methyl groups at specific positions on the pentadecanoic acid chain. One common method involves the alkylation of a suitable precursor with phenyl and methyl groups under controlled conditions. The reaction conditions often include the use of strong bases and solvents to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation reactions using automated reactors to ensure consistency and efficiency. The process typically includes purification steps such as distillation and recrystallization to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3,3-Dimethyl-15-phenylpentadecanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction can convert the compound into its corresponding ketone or carboxylic acid derivatives.

Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, alkanes.

Substitution: Halogenated or nitrated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthesis Precursor

DMIPP is utilized as a precursor in the synthesis of complex organic molecules. Its structure allows for various chemical modifications that can lead to the development of new compounds with desirable properties. For instance, it can undergo reactions such as oxidation, reduction, and substitution to yield various derivatives.

Reaction Mechanisms

The compound participates in several chemical reactions:

- Oxidation : Converts DMIPP into corresponding ketones or aldehydes.

- Reduction : Can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

- Substitution : The phenyl group can undergo electrophilic aromatic substitution reactions.

Biological Applications

Lipid Metabolism Studies

DMIPP is studied for its role in lipid metabolism. It serves as a model compound for understanding how fatty acids are metabolized in the body and can act as a biomarker for certain metabolic processes. Research indicates that DMIPP is metabolized through β-oxidation pathways, leading to the formation of benzoic acid as a final metabolite .

Imaging and Tracers

One of the significant applications of DMIPP is in nuclear medicine as a tracer for myocardial fatty acid uptake. Studies have shown that radioiodinated DMIPP exhibits high myocardial uptake and retention, making it useful for evaluating cardiac function through imaging techniques such as Single Photon Emission Computed Tomography (SPECT). This property allows researchers to assess regions of impaired fatty acid metabolism that cannot be detected using traditional flow tracers .

Medical Applications

Therapeutic Investigations

In medical research, DMIPP is being investigated for its potential therapeutic effects. Its unique structure may influence pharmacokinetics and biodistribution properties, which are critical for drug development. For example, studies have shown that methylation at specific positions does not hinder the compound's metabolism, suggesting its viability as a candidate for further therapeutic exploration .

Cardiac Studies

The compound's ability to accumulate in myocardial tissues makes it an important agent in cardiac studies. Its use in evaluating myocardial fatty acid uptake can provide insights into heart diseases and aid in developing targeted therapies .

Industrial Applications

Specialty Chemicals Production

In the industrial sector, DMIPP is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in adhesives, plasticizers, lubricants, and other chemical formulations .

Case Studies

- Myocardial Uptake Evaluation : A study conducted on rats demonstrated that iodine-125-labeled DMIPP showed rapid and high myocardial uptake over time. The heart-to-blood ratios indicated effective retention in cardiac tissues compared to other analogs .

- Pharmacokinetic Behavior : Research focusing on structural modifications of phenylpentadecanoic acids revealed that DMIPP's β-methylation did not block metabolism pathways, highlighting its potential use in drug design aimed at enhancing bioavailability while maintaining metabolic efficacy .

Wirkmechanismus

The mechanism of action of 3,3-Dimethyl-15-phenylpentadecanoic acid, particularly in myocardial imaging, involves its metabolic behavior in the heart. The compound mimics natural fatty acids, which are the primary energy source for the myocardium. It is taken up by the heart cells and metabolized, allowing for imaging of myocardial function and health.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

15-(p-Iodophenyl)-3(R,S)-methylpentadecanoic acid: A derivative with an iodine atom introduced into the phenyl ring, used for radioiodination in myocardial imaging.

3,3-Dimethylpentadecanoic acid: Lacks the phenyl group, making it less suitable for certain applications.

Phenylpentadecanoic acid: Lacks the methyl groups, affecting its metabolic behavior and applications.

Uniqueness

3,3-Dimethyl-15-phenylpentadecanoic acid is unique due to its specific structure, which combines a phenyl group and two methyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Biologische Aktivität

3,3-Dimethyl-15-phenylpentadecanoic acid, also known by its CAS number 104426-54-2, is a fatty acid derivative that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C23H46O2

Molecular Weight: 354.62 g/mol

IUPAC Name: this compound

The compound's structure features a long hydrophobic chain with two distinct functional groups that may contribute to its biological activity, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

In addition to its antimicrobial effects, this compound has been studied for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study: Breast Cancer Cells

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 25 | 70 |

| 50 | 45 |

The biological activity of this compound is thought to be mediated through several mechanisms:

- Membrane Disruption: The hydrophobic nature of the compound allows it to integrate into lipid bilayers, disrupting membrane integrity.

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular metabolism and proliferation.

- Signal Transduction Modulation: It may interfere with signaling pathways that regulate cell growth and apoptosis.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related fatty acids and derivatives.

| Compound | Biological Activity | Mechanism |

|---|---|---|

| Palmitic Acid | Antimicrobial | Membrane disruption |

| Oleic Acid | Antioxidant | Free radical scavenging |

| Linoleic Acid | Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

Research Findings and Future Directions

Recent studies have highlighted the potential of this compound as a therapeutic agent. However, further research is needed to fully elucidate its mechanisms of action and therapeutic efficacy in vivo.

Ongoing Research Areas

- In Vivo Studies: Future studies should focus on animal models to assess the pharmacokinetics and toxicity of the compound.

- Synergistic Effects: Investigating the synergistic effects when combined with other antimicrobial or anticancer agents could enhance therapeutic outcomes.

- Formulation Development: Developing effective delivery systems for this compound could improve bioavailability and efficacy.

Eigenschaften

IUPAC Name |

3,3-dimethyl-15-phenylpentadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O2/c1-23(2,20-22(24)25)19-15-10-8-6-4-3-5-7-9-12-16-21-17-13-11-14-18-21/h11,13-14,17-18H,3-10,12,15-16,19-20H2,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIXIPDOWHXYAKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCCCCCCCCCCC1=CC=CC=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371861 | |

| Record name | 3,3-dimethyl-15-phenylpentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104426-54-2 | |

| Record name | 3,3-dimethyl-15-phenylpentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.